molecular formula C23H22N2O3 B14454474 Ethyl [nitroso(triphenylmethyl)amino]acetate CAS No. 75934-52-0

Ethyl [nitroso(triphenylmethyl)amino]acetate

Cat. No.: B14454474
CAS No.: 75934-52-0
M. Wt: 374.4 g/mol
InChI Key: NLGJWTUTGWUJSN-UHFFFAOYSA-N
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Description

Ethyl [nitroso(triphenylmethyl)amino]acetate is an organic compound that features a nitroso group attached to a triphenylmethylamino moiety, which is further connected to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [nitroso(triphenylmethyl)amino]acetate typically involves multiple steps, including nitrosation, reduction, esterification, and protection of the amino group. One common method starts with the nitrosation of triphenylmethylamine, followed by the reduction of the nitroso group to form the corresponding amine. This intermediate is then esterified with ethyl acetate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [nitroso(triphenylmethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The ethyl acetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted ethyl acetate derivatives.

Scientific Research Applications

Ethyl [nitroso(triphenylmethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [nitroso(triphenylmethyl)amino]acetate involves its interaction with molecular targets through its nitroso and triphenylmethyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions. The pathways involved may include nitrosation, oxidation, and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethylamine: Shares the triphenylmethyl group but lacks the nitroso and ethyl acetate functionalities.

    Ethyl nitrosoacetate: Contains the nitroso and ethyl acetate groups but lacks the triphenylmethyl moiety.

    Nitrosoamines: A broader class of compounds containing the nitroso group attached to various amines.

Uniqueness

Ethyl [nitroso(triphenylmethyl)amino]acetate is unique due to the combination of its nitroso, triphenylmethyl, and ethyl acetate groups.

Properties

CAS No.

75934-52-0

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[nitroso(trityl)amino]acetate

InChI

InChI=1S/C23H22N2O3/c1-2-28-22(26)18-25(24-27)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

NLGJWTUTGWUJSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=O

Origin of Product

United States

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